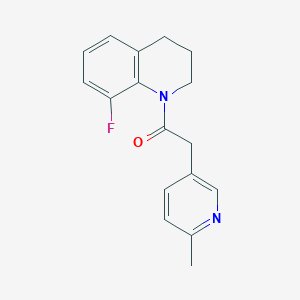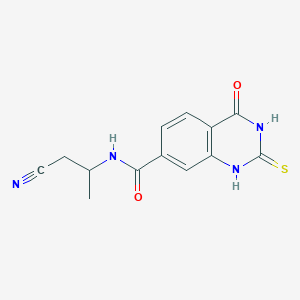
N-cyclohexyl-N-methyl-5-(1-methylpyrazol-4-yl)pyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclohexyl-N-methyl-5-(1-methylpyrazol-4-yl)pyridine-3-carboxamide, also known as CYM-5442, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of pyridine carboxamide compounds and has been found to exhibit a range of biochemical and physiological effects. In
Wirkmechanismus
The exact mechanism of action of N-cyclohexyl-N-methyl-5-(1-methylpyrazol-4-yl)pyridine-3-carboxamide is not fully understood. However, it has been found to inhibit the activity of cyclic AMP phosphodiesterase, which leads to an increase in the levels of cyclic AMP. This, in turn, leads to the activation of protein kinase A, which is involved in the regulation of various cellular processes, including inflammation and pain.
Biochemical and Physiological Effects:
N-cyclohexyl-N-methyl-5-(1-methylpyrazol-4-yl)pyridine-3-carboxamide has been found to exhibit a range of biochemical and physiological effects. It has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant properties. It has also been found to inhibit the activity of cyclic AMP phosphodiesterase, which is involved in the regulation of various cellular processes. N-cyclohexyl-N-methyl-5-(1-methylpyrazol-4-yl)pyridine-3-carboxamide has been found to increase the levels of cyclic AMP, which leads to the activation of protein kinase A, which is involved in the regulation of various cellular processes, including inflammation and pain.
Vorteile Und Einschränkungen Für Laborexperimente
N-cyclohexyl-N-methyl-5-(1-methylpyrazol-4-yl)pyridine-3-carboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It has been extensively studied for its potential therapeutic applications, which makes it an attractive candidate for further research. However, there are also some limitations to using N-cyclohexyl-N-methyl-5-(1-methylpyrazol-4-yl)pyridine-3-carboxamide in lab experiments. Its exact mechanism of action is not fully understood, which makes it difficult to design experiments that target specific cellular processes. It also has limited solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N-cyclohexyl-N-methyl-5-(1-methylpyrazol-4-yl)pyridine-3-carboxamide. One potential direction is to further investigate its potential therapeutic applications, particularly in the treatment of chronic pain, epilepsy, and inflammation. Another potential direction is to investigate its mechanism of action in more detail, which could lead to the development of more targeted therapies. Additionally, further research could be conducted to improve the solubility of N-cyclohexyl-N-methyl-5-(1-methylpyrazol-4-yl)pyridine-3-carboxamide in water, which would make it more useful in certain experiments.
Synthesemethoden
N-cyclohexyl-N-methyl-5-(1-methylpyrazol-4-yl)pyridine-3-carboxamide can be synthesized through a multistep process involving the reaction of 1-methylpyrazole-4-carboxylic acid with cyclohexylamine, followed by the reaction of the resulting compound with methyl 2-bromo-3-oxo-3-phenylpropanoate. The final step involves the reaction of the intermediate compound with 3-cyanopyridine. The purity of the compound can be improved through recrystallization.
Wissenschaftliche Forschungsanwendungen
N-cyclohexyl-N-methyl-5-(1-methylpyrazol-4-yl)pyridine-3-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant properties. It has also been found to inhibit the activity of the enzyme cyclic AMP phosphodiesterase, which is involved in the regulation of various cellular processes. N-cyclohexyl-N-methyl-5-(1-methylpyrazol-4-yl)pyridine-3-carboxamide has been studied for its potential use in the treatment of various conditions, including chronic pain, epilepsy, and inflammation.
Eigenschaften
IUPAC Name |
N-cyclohexyl-N-methyl-5-(1-methylpyrazol-4-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O/c1-20-12-15(11-19-20)13-8-14(10-18-9-13)17(22)21(2)16-6-4-3-5-7-16/h8-12,16H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWRDMFMJJCSINW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CC(=CN=C2)C(=O)N(C)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-N-methyl-5-(1-methylpyrazol-4-yl)pyridine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(4-cyanophenoxy)piperidin-1-yl]-N-cyclopropylpropanamide](/img/structure/B7573015.png)
![1-(2-methylphenyl)-N-[3-(sulfamoylamino)phenyl]cyclopropane-1-carboxamide](/img/structure/B7573018.png)
![4-[2-[(6-Ethylpyrimidin-4-yl)amino]ethyl]benzenesulfonamide](/img/structure/B7573019.png)

![[4-Fluoro-3-(trifluoromethyl)phenyl]-(1,4-thiazepan-4-yl)methanone](/img/structure/B7573029.png)
![N,N-dimethyl-3-[(2-oxo-3H-indol-1-yl)methyl]furan-2-carboxamide](/img/structure/B7573036.png)
![5-[1-[4-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazin-1-yl]ethyl]-3-ethyl-1,2,4-oxadiazole](/img/structure/B7573044.png)
![1-[4-(Hydroxymethyl)oxan-4-yl]-3-pyridin-2-ylurea](/img/structure/B7573052.png)

![1-cyclopropyl-5-[(1-cyclopropyltetrazol-5-yl)methyl]-6,7-dihydro-4H-imidazo[4,5-c]pyridine](/img/structure/B7573058.png)
![2-Ethyl-4-[(2-fluorophenyl)methylsulfonyl]morpholine](/img/structure/B7573067.png)

![(3-methyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)-[4-(1,3-oxazol-5-yl)phenyl]methanone](/img/structure/B7573081.png)
![N-(3-cyanothiophen-2-yl)-3-(3-methyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)propanamide](/img/structure/B7573089.png)